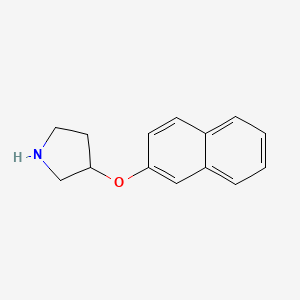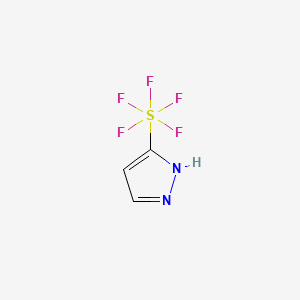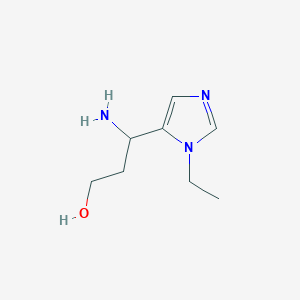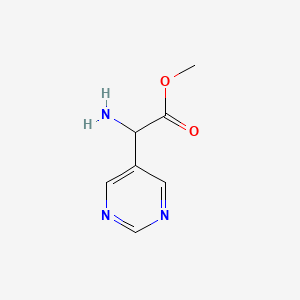
1-Pentylcyclopropan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Pentylcyclopropan-1-OL is an organic compound with the molecular formula C₈H₁₆O. It is a cyclopropane derivative, characterized by a cyclopropane ring attached to a pentyl group and a hydroxyl group.
準備方法
Synthetic Routes and Reaction Conditions: 1-Pentylcyclopropan-1-OL can be synthesized through several methods. One common approach involves the reaction of pentylmagnesium bromide with cyclopropanone. This reaction typically occurs under anhydrous conditions and requires a suitable solvent such as diethyl ether. The reaction proceeds as follows: [ \text{C}5\text{H}{11}\text{MgBr} + \text{C}_3\text{H}_4\text{O} \rightarrow \text{C}8\text{H}{16}\text{O} + \text{MgBrOH} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. Catalysts and advanced purification techniques are often employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions: 1-Pentylcyclopropan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to a halide.
Major Products Formed:
Oxidation: Pentylcyclopropanone.
Reduction: Pentylcyclopropane.
Substitution: Pentylcyclopropyl halides.
科学的研究の応用
1-Pentylcyclopropan-1-OL has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-Pentylcyclopropan-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the cyclopropane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that interact with cellular components .
類似化合物との比較
1-Pentylcyclopropane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1-Pentylcyclopropanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
Cyclopropylmethanol: Similar structure but with a shorter alkyl chain.
Uniqueness: 1-Pentylcyclopropan-1-OL is unique due to the presence of both a cyclopropane ring and a hydroxyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications .
特性
CAS番号 |
106368-49-4 |
|---|---|
分子式 |
C8H16O |
分子量 |
128.21 g/mol |
IUPAC名 |
1-pentylcyclopropan-1-ol |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-8(9)6-7-8/h9H,2-7H2,1H3 |
InChIキー |
JHVKFEXSRDRTMX-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1(CC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B13604032.png)

![{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine](/img/structure/B13604046.png)









